Cas no 906162-73-0 (2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide)

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide structure
906162-73-0 structure
商品名:2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
CAS番号:906162-73-0
MF:C23H18N4O5
メガワット:430.412825107574
CID:5494912

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
    • インチ: 1S/C23H18N4O5/c1-32-18-11-3-2-9-16(18)25-23(29)19-17-10-4-5-12-26(17)21(20(19)24)22(28)14-7-6-8-15(13-14)27(30)31/h2-13H,24H2,1H3,(H,25,29)
    • InChIKey: LDDRPWMBFIYDCM-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=CC=CC=C2OC)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=CC([N+]([O-])=O)=C2)=C1N

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2633-0235-25mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2633-0235-100mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2633-0235-3mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2633-0235-20mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2633-0235-5mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2633-0235-5μmol
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2633-0235-20μmol
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2633-0235-15mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2633-0235-10μmol
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2633-0235-4mg
2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
906162-73-0 90%+
4mg
$66.0 2023-05-16

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 関連文献

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2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamideに関する追加情報

Introduction to 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS No. 906162-73-0)

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, identified by its CAS number 906162-73-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by an indolizine core, which is a privileged scaffold in drug discovery due to its structural versatility and biological activity. The presence of multiple functional groups, including an amino group, a methoxy-substituted phenyl ring, and a nitro-substituted benzoyl moiety, imparts unique chemical properties and reactivity that make it a promising candidate for further exploration in therapeutic applications.

The indolizine scaffold is well-documented for its role in various bioactive molecules, exhibiting potential in modulating biological pathways relevant to inflammation, neurodegeneration, and cancer. The specific substitution pattern in 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide suggests that it may interact with biological targets in a manner distinct from other indolizine derivatives. This compound’s design reflects a rational approach to drug development, where structural modifications are carefully tailored to optimize pharmacokinetic profiles and target specificity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The amino group and the nitrobenzoyl moiety are particularly noteworthy, as they can engage in hydrogen bonding and π-stacking interactions with protein targets, respectively. These interactions are critical for determining the compound’s affinity and selectivity. Furthermore, the methoxyphenyl ring introduces lipophilicity and electronic modulation, which can influence membrane permeability and metabolic stability.

In the context of modern drug discovery, the synthesis of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exemplifies the integration of synthetic organic chemistry with medicinal chemistry principles. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are often employed to construct the indolizine core and introduce the desired substituents.

The pharmacological potential of this compound has been explored through both in silico and in vitro studies. Virtual screening approaches have identified that the structure of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide shares similarity with known bioactive molecules, suggesting possible interactions with enzymes or receptors involved in disease pathways. Experimental validation through enzyme inhibition assays or cell-based assays has begun to confirm these predictions.

One particularly intriguing aspect of this molecule is its potential application in addressing neurological disorders. Indolizine derivatives have been implicated in modulating neurotransmitter systems, making them candidates for treating conditions such as Alzheimer’s disease or Parkinson’s disease. The unique combination of functional groups in 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide may confer selectivity for specific neuronal pathways, offering a novel therapeutic strategy.

Another area of interest is the compound’s anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Studies suggest that indolizine-based compounds can interfere with inflammatory signaling cascades by inhibiting key enzymes or modulating cytokine production. The presence of both an amino group and a nitro-substituted benzoyl moiety may enhance its ability to interact with inflammatory mediators.

The synthesis and characterization of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide also highlight the importance of analytical techniques in confirming molecular structure and purity. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are essential tools for elucidating its chemical framework. These techniques not only validate synthetic success but also provide insights into conformational preferences and intermolecular interactions.

As research progresses, the development of novel synthetic methodologies will continue to facilitate access to structurally diverse indolizine derivatives like 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. Advances in flow chemistry and green chemistry principles promise more efficient and sustainable routes to complex molecules, reducing costs and environmental impact.

The integration of machine learning models into drug discovery workflows has also accelerated the identification of promising candidates. Predictive models can assess physicochemical properties, toxicity profiles, and target binding affinity based on structural features alone. This approach has already been applied to prioritize analogs derived from 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, guiding further optimization efforts toward improved efficacy and safety.

In conclusion, 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS No. 906162-73-0) represents a significant advancement in medicinal chemistry research. Its unique structural features offer multiple avenues for therapeutic intervention, particularly in neurological and inflammatory diseases. Ongoing studies aim to fully elucidate its mechanism of action while exploring synthetic routes that enhance scalability and sustainability. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly vital role in developing next-generation therapeutics.

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